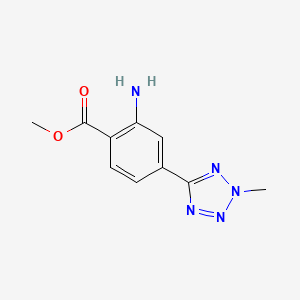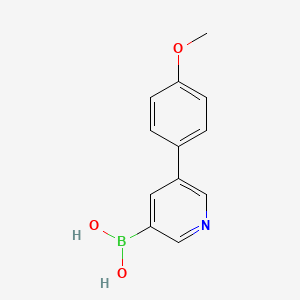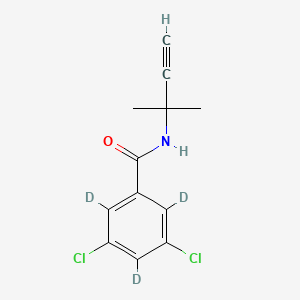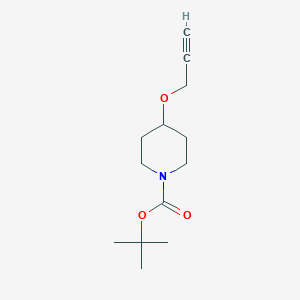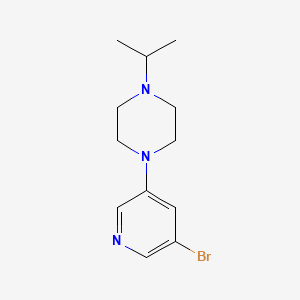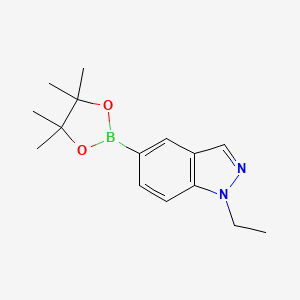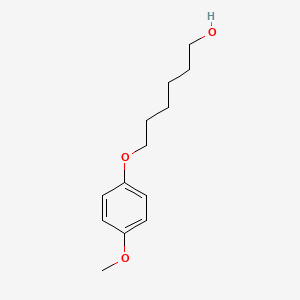
4-(6-Hydroxyhexyloxy)anisole
Übersicht
Beschreibung
4-(6-Hydroxyhexyloxy)anisole is a chemical compound . It is related to anisole, also known as methoxybenzene, which is a simple aromatic ether that plays a significant role in various sectors, including the pharmaceutical, perfume, and manufacturing industries .
Synthesis Analysis
The synthesis of anisole, a related compound, involves the reaction of sodium phenoxide (C6H5ONa) with methyl iodide (CH3I), yielding anisole . A method for continuously preparing 4-(6-Hydroxyhexyloxy)phenol involves dissolving hydroquinone and 6-chloro-1-hexanol in ethanol as a solvent, taking an alkaline NaOH-water solution as a catalyst, and continuously preparing the 4-(6-Hydroxyhexyloxy)phenol in a microreactor through bimolecular nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of anisole, a related compound, has been studied using high-resolution total neutron and X-ray scattering data in synergy with Molecular Dynamics simulations . The primary component of anisole is a methoxy group (-O-CH3) attached to a benzene ring .Chemical Reactions Analysis
The pyrolysis of anisole, which serves as an important model compound for lignin, a major component of biomass tar, was studied in a laminar-flow reactor system of N2 gas at temperatures of 300–650 °C and a residence time of 1 s .Physical And Chemical Properties Analysis
Anisole is a clear liquid at room temperature, exuding a pleasant, ether-like odor. Its molecular formula is C7H8O, and its molar mass is approximately 108.14 g/mol. The compound features a boiling point of 154°C and a melting point of -37°C, demonstrating its stability under typical environmental conditions .Wissenschaftliche Forschungsanwendungen
4-(6-Hydroxyhexyloxy)anisole has been used in a variety of scientific research applications. It has been used as a substrate in the enzymatic synthesis of pharmaceuticals, as a model compound in the study of biochemical and physiological processes, and as a building block for the synthesis of other organic compounds. It has also been used in the study of the metabolism of drugs and other organic compounds, and in the study of the catalytic properties of enzymes.
Wirkmechanismus
4-(6-Hydroxyhexyloxy)anisole is believed to act as a substrate for enzymes in biochemical reactions. It is thought to interact with enzyme active sites and to facilitate the transfer of electrons between substrates and enzymes. This interaction is believed to be responsible for the catalytic activity of enzymes, and is thought to be the basis for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including bacteria, plants, mammals, and humans. The effects of this compound have been shown to vary depending on the organism studied, but its primary effect is believed to be an increase in the activity of enzymes involved in metabolic pathways. This increased enzyme activity is believed to lead to increased metabolic rates, which in turn can lead to increased growth and development, increased energy production, and increased resistance to disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(6-Hydroxyhexyloxy)anisole in laboratory experiments offers a number of advantages. Its high yield and low cost make it an attractive option for researchers, and its wide range of applications make it a versatile compound. However, there are some limitations to its use in laboratory experiments. Its low solubility in water can make it difficult to work with, and its reactivity can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(6-Hydroxyhexyloxy)anisole. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and metabolism. Additionally, further research could be conducted into its potential use as a building block for the synthesis of other organic compounds, and its potential use in the study of the catalytic properties of enzymes. Finally, further research could be conducted into its potential use in the development of novel pharmaceuticals and other organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-methoxyphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELTELBUPVXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


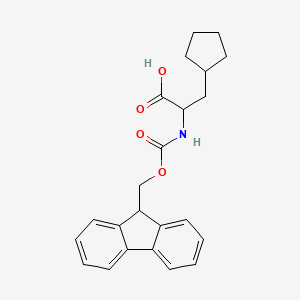
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)
